Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate
Description
Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate is a halogenated aromatic ester featuring a nitro group at the 4-position, a chlorine atom at the 5-position, and a dibromomethyl group at the 2-position of the benzoate ring. This compound is notable for its electron-withdrawing substituents (nitro, chloro, and dibromomethyl), which confer unique electronic and steric properties. Such characteristics make it a valuable intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules requiring selective reactivity .
Structure
3D Structure
Properties
CAS No. |
143034-84-8 |
|---|---|
Molecular Formula |
C9H6Br2ClNO4 |
Molecular Weight |
387.41 g/mol |
IUPAC Name |
methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate |
InChI |
InChI=1S/C9H6Br2ClNO4/c1-17-9(14)5-2-6(12)7(13(15)16)3-4(5)8(10)11/h2-3,8H,1H3 |
InChI Key |
GXZQUXFPUJRRIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(Br)Br)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by chlorination to add the chloro substituent. The final step involves the introduction of the dibromomethyl group through a bromination reaction. Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, chlorine gas for chlorination, and bromine for bromination.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The processes are optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and dibromomethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium methoxide or other nucleophiles in a polar solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate has applications in scientific research.
- Agrochemicals and Dyes It is used in the production of agrochemicals and dyes.
- Antimicrobial/Antifungal Agent this compound exhibits biological activities, particularly as an antimicrobial and antifungal agent. Its halogenated structure contributes to its effectiveness against various pathogens.
- Herbicides and Insecticides Compounds with similar structures have shown potential as herbicides and insecticides in agricultural applications, indicating that this compound may possess similar utility.
Chemical Reactivity
The chemical reactivity of this compound can be attributed to its functional groups. Key reactions include the controlled introduction of functional groups, tailoring the compound for specific applications.
Biological Interactions
Research into the interactions of this compound with biological systems is limited but suggests potential interactions with enzymes involved in metabolic pathways. Similar compounds have been studied for their ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions could influence pharmacokinetics and toxicity profiles when used in therapeutic contexts.
Mechanism of Action
The mechanism by which Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components, leading to antimicrobial effects. The nitro group can undergo redox reactions, generating reactive intermediates that can damage microbial cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity and Stability
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro Group (Position 4): Present in both the target compound and Methyl 3-methoxy-4-nitrobenzoate (). However, the methoxy group at position 3 in the latter is electron-donating, which reduces the nitro group's deactivating effect compared to the chloro and dibromomethyl groups in the target compound. This difference influences electrophilic substitution patterns and stability under acidic conditions .
- Dibromomethyl (Position 2): Unique to the target compound, this group enhances electrophilicity at the benzene ring and provides steric bulk. In contrast, Methyl 5-chloro-2-formylbenzoate () replaces dibromomethyl with a formyl group, enabling nucleophilic addition reactions but reducing halogen-mediated stability .
Halogen Diversity
Data Table: Key Analogues and Properties
Biological Activity
Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate is an organic compound notable for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article presents a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
This compound has the molecular formula CHBrClNO and a molecular weight of 387.41 g/mol. The compound features a benzoate structure with multiple substituents: a nitro group at the para position, a chlorine atom at the meta position, and two bromomethyl groups at the ortho position. This unique substitution pattern contributes to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with 5-chloro-2-nitrobenzoic acid.
- Bromination : The introduction of dibromomethyl groups is achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS).
- Methylation : Methylation of the carboxylic acid group can be accomplished using methyl iodide or dimethyl sulfate in the presence of a base.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains and fungi. The presence of halogen atoms enhances its ability to penetrate microbial cell membranes, leading to increased efficacy against pathogens.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The antimicrobial mechanism is believed to involve the formation of reactive intermediates that disrupt cellular functions, leading to cell death.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity. Studies demonstrate its effectiveness against common fungal pathogens, making it a candidate for further research in antifungal drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Redox Reactions : The nitro group can undergo reduction to form reactive nitrogen species that damage microbial DNA and proteins.
- Nucleophilic Substitution : The halogen substituents can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with enhanced biological activities.
- Enzyme Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, which could influence drug metabolism and toxicity profiles .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that the compound significantly reduced bacterial viability in vitro compared to control groups.
- Potential as an Antifungal Agent : In another study, the compound was tested against Candida albicans, revealing promising results in inhibiting fungal growth at concentrations lower than those required for conventional antifungal agents.
Applications in Research and Industry
This compound is not only significant in pharmaceutical research but also has potential applications in agriculture as a pesticide due to its antimicrobial properties. Its unique structure allows for further modifications that could enhance its efficacy or reduce toxicity.
Q & A
Basic: What synthetic methodologies are recommended for Methyl 5-chloro-2-(dibromomethyl)-4-nitrobenzoate, and how can reaction conditions be optimized?
Answer:
The synthesis of nitro-substituted benzoate derivatives often involves halogenation and esterification steps. For example:
- Halogenation: Dibromomethyl groups can be introduced via radical bromination or electrophilic substitution using brominating agents (e.g., ) under controlled conditions.
- Esterification: Methyl ester formation typically employs methanol and acid catalysts (e.g., ) or methyl chloride in the presence of a base.
Optimization Factors:
- Temperature: Reactions at 50°C in dichloromethane (DCM) yield higher selectivity for nitro-substituted products compared to reflux conditions .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of nitro intermediates, while non-polar solvents (e.g., benzene) reduce side reactions .
- Catalysts: (DMF) enhances reaction rates in chlorination steps by stabilizing reactive intermediates .
Table 1: Comparison of Reaction Conditions for Analogous Nitrobenzoate Derivatives
| Reagent System | Solvent | Temp (°C) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| /DMF | DCM | 50 | 78 | High | |
| /DMF | DCM | 50 | 65 | Moderate | |
| /DMF | Benzene | Reflux | 72 | Low |
Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- NMR: Distinct signals for the methyl ester ( 3.8–4.0 ppm), aromatic protons ( 7.5–8.5 ppm), and dibromomethyl group ( 5.5–6.0 ppm) .
- NMR: Confirm nitro (C-NO, 150–155 ppm) and ester carbonyl (C=O, 165–170 ppm) groups .
- X-ray Crystallography: Resolves bond angles and molecular packing. For example, monoclinic crystal systems () with unit cell parameters are typical for nitrobenzoates .
- Mass Spectrometry (HRMS): Molecular ion peaks at 351.89 (M) confirm the molecular formula .
Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Answer:
Discrepancies in NMR or MS data often arise from:
- Byproduct Formation: Side reactions during bromination (e.g., over-bromination at the 4-position) or ester hydrolysis. Use preparative HPLC to isolate impurities and analyze them via - COSY or HSQC NMR .
- Solvent Residues: Residual DMF or DCM in the product can skew NMR signals. Conduct thorough vacuum drying or lyophilization .
- Polymorphism: Crystallization conditions (e.g., solvent evaporation rate) may alter X-ray diffraction patterns. Compare data with known monoclinic or orthorhombic structures .
Advanced: What is the thermal stability of this compound, and how does it degrade under elevated temperatures?
Answer:
- Thermogravimetric Analysis (TGA): The compound decomposes at , with mass loss corresponding to the release of and gases.
- Degradation Pathways:
Mitigation Strategy: Store the compound at in anhydrous DCM or acetonitrile to prevent hydrolysis .
Advanced: What mechanistic insights explain the reactivity of the dibromomethyl group in nucleophilic substitution reactions?
Answer:
The dibromomethyl group () acts as an electrophilic center due to electron-withdrawing effects from the two bromine atoms. Key observations:
- Nucleophilic Attack: In polar solvents (e.g., DMF), nucleophiles (e.g., , amines) displace one bromine atom, forming intermediates like .
- Steric Effects: Bulky nucleophiles favor substitution at the less hindered 2-position over the 4-nitro group .
- Leaving Group Ability: Bromine () is a better leaving group than chlorine, enabling sequential substitutions under mild conditions .
Experimental Design: Use kinetic studies (e.g., NMR monitoring) to track substitution rates with varying nucleophiles (e.g., , ) .
Advanced: How do steric and electronic effects influence the regioselectivity of further functionalization (e.g., nitration, sulfonation)?
Answer:
- Electronic Effects: The nitro group at the 4-position deactivates the ring, directing electrophiles (e.g., ) to the 3- or 5-positions.
- Steric Hindrance: The dibromomethyl group at the 2-position blocks electrophilic attack at adjacent positions, favoring reactions at the 5-chloro site .
- Sulfonation Example: Sulfuric acid preferentially sulfonates the 5-chloro position due to lower steric hindrance, confirmed by NMR ( 8.2 ppm for ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
